molecular formula C31H31O3P B2414289 (3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole CAS No. 2021201-99-8

(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole

Cat. No.: B2414289
CAS No.: 2021201-99-8
M. Wt: 482.56
InChI Key: QNPLZIHZHBJCJB-PGUFJCEWSA-N
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Description

(S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound that belongs to the class of oxaphospholes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the oxaphosphole ring through cyclization reactions.
  • Introduction of the tert-butyl group via alkylation reactions.
  • Attachment of the dimethoxy-terphenyl moiety through cross-coupling reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides or other oxygen-containing derivatives.

    Reduction: Formation of reduced species with lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development.

Medicine

In medicine, derivatives of oxaphospholes have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole may find applications in the development of new materials, such as polymers or advanced composites.

Mechanism of Action

The mechanism of action of (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathways Involved: The compound may affect various biochemical pathways, including those related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole: can be compared with other oxaphospholes and related compounds, such as:

Uniqueness

The uniqueness of (S)-3-(tert-Butyl)-4-(4’,6’-dimethoxy-[1,1’:3’,1’‘-terphenyl]-5’-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole lies in its specific structural features, which may confer distinct chemical and biological properties. These features can make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S)-3-tert-butyl-4-(2,6-dimethoxy-3,5-diphenylphenyl)-2H-1,3-benzoxaphosphole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31O3P/c1-31(2,3)35-20-34-26-18-12-17-23(30(26)35)27-28(32-4)24(21-13-8-6-9-14-21)19-25(29(27)33-5)22-15-10-7-11-16-22/h6-19H,20H2,1-5H3/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPLZIHZHBJCJB-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4=CC=CC=C4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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